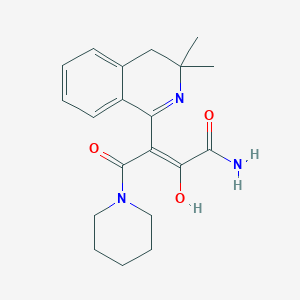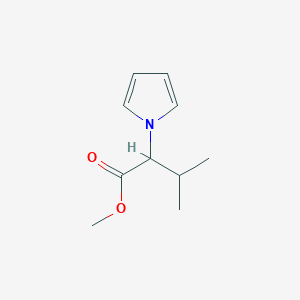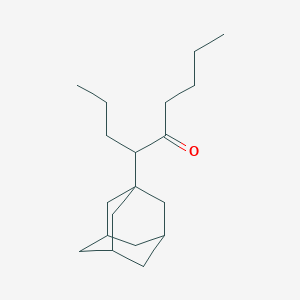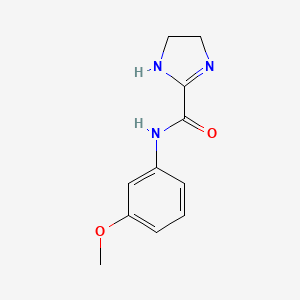![molecular formula C15H13N3O B11075328 5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline](/img/structure/B11075328.png)
5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-FURYL)-2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE: is a heterocyclic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-FURYL)-2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzamide with 2-nitrobenzaldehyde, followed by reduction of the nitro group and cyclization to form the quinazoline core . The reaction conditions often involve the use of catalysts such as copper or palladium, and solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl groups.
Major Products:
- Quinazolinone derivatives.
- Dihydroquinazoline derivatives.
- Substituted quinazoline compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-(2-FURYL)-2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer cell proliferation, making it a candidate for anti-cancer drug development .
Medicine: In medicine, the compound’s derivatives have been investigated for their anti-inflammatory, anti-bacterial, and anti-viral properties. These studies aim to develop new therapeutic agents for treating various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-(2-FURYL)-2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical pathways in cancer cells, leading to cell death . The compound’s ability to interact with multiple targets makes it a versatile agent in drug development.
Comparison with Similar Compounds
Quinazolinone: Known for its anti-cancer and anti-inflammatory properties.
Pyrazoloquinazoline: Studied for its anti-microbial and anti-viral activities.
Benzimidazoquinazoline: Effective against tuberculosis and other bacterial infections.
Uniqueness: 5-(2-FURYL)-2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE stands out due to its unique furan ring, which enhances its binding affinity to specific targets. This structural feature provides it with distinct biological activities compared to other quinazoline derivatives .
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H13N3O/c1-10-9-13-11-5-2-3-6-12(11)16-15(18(13)17-10)14-7-4-8-19-14/h2-9,15-16H,1H3 |
InChI Key |
CCFNZULHMPHRDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11075248.png)
![N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11075253.png)



![(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B11075266.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B11075279.png)

![3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11075307.png)
![N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B11075311.png)
![4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11075319.png)
![1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11075332.png)

![2,7,9-Trimethyl-5-pyridin-3-yl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11075345.png)
